1H-Pyrazolo[4,3-C]pyridin-4-amine is a heterocyclic compound classified under the category of pyrazolo-pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by its unique structural features that contribute to its biochemical properties. It has gained attention due to its role in enzyme inhibition and its potential therapeutic applications, particularly in cancer treatment.
The compound is cataloged with the CAS Number 1159829-57-8 and is available from various chemical suppliers. Its synthesis and applications have been documented in numerous scientific publications, highlighting its significance in both academic and industrial research.
1H-Pyrazolo[4,3-C]pyridin-4-amine belongs to a larger family of pyrazolo-pyridine derivatives. These compounds are typically classified based on their structural variations and functional groups, which influence their reactivity and biological activity. This specific compound is notable for its potential as an enzyme inhibitor, particularly targeting kinase enzymes involved in various cellular processes.
The synthesis of 1H-Pyrazolo[4,3-C]pyridin-4-amine can be achieved through several methodologies, primarily focusing on the cyclization of appropriate precursors. One efficient synthetic route involves the use of 4-amino-5-hydrazinylpyridine derivatives as starting materials. These precursors undergo cyclization reactions that lead to the formation of the pyrazolo-pyridine structure.
A common approach includes:
The molecular structure of 1H-Pyrazolo[4,3-C]pyridin-4-amine consists of a fused pyrazole and pyridine ring system. The compound exhibits tautomerism, with two possible forms: the 1H and 2H isomers. The stability of these isomers can vary based on substituents attached to the nitrogen atoms within the rings.
The structural configuration allows for multiple tautomeric forms, which can influence its reactivity and interaction with biological targets. Computational studies have shown that the 1H-tautomer is generally more stable than its counterpart .
1H-Pyrazolo[4,3-C]pyridin-4-amine participates in various chemical reactions typical for heterocyclic compounds, including:
The compound has demonstrated good performance in energetic reactions, indicating potential applications in fields such as materials science and pharmaceuticals. Its ability to inhibit specific enzymes suggests that it can alter biochemical pathways effectively.
The mechanism by which 1H-Pyrazolo[4,3-C]pyridin-4-amine exerts its biological effects primarily involves the inhibition of kinase enzymes. This inhibition occurs through competitive binding at the ATP-binding site of these enzymes.
By disrupting kinase activity, this compound can influence critical cellular processes such as proliferation and apoptosis. Studies have shown that it can induce apoptosis in cancer cells by interfering with signaling pathways that promote cell survival.
1H-Pyrazolo[4,3-C]pyridin-4-amine is typically encountered as a solid powder. Its physical properties include:
The compound exhibits low sensitivity towards detonation while maintaining good detonation performance under specific conditions. This characteristic makes it suitable for applications requiring stability combined with energetic properties.
1H-Pyrazolo[4,3-C]pyridin-4-amine has several promising applications in scientific research:
Pyrazolopyridines are bicyclic heterocycles formed by fusing pyrazole and pyridine rings. The fusion pattern—defined by the bond indices at the ring junctions—dictates their structural and electronic properties. The 1H-pyrazolo[4,3-c]pyridine system (e.g., 1H-pyrazolo[4,3-c]pyridin-4-amine, CAS 1159829-57-8) features fusion between pyrazole positions 4/3 and pyridine positions c/d, placing both nitrogens adjacent to the bridgehead carbon [2] [5]. In contrast:
Table 1: Key Structural and Electronic Differences in Pyrazolopyridine Isomers
Fusion System | Bridgehead Atoms | Aromaticity | 4-Amino Tautomer Stability |
---|---|---|---|
[4,3-c] | Pyrazole C4-Pyridine C3 | Full π-delocalization in both rings | Favors amino tautomer (e.g., 1H-pyrazolo[4,3-c]pyridin-4-amine) [2] [6] |
[3,4-b] | Pyrazole C3-Pyridine C4 | Purine-like, high stability | Exists as 4-oxo tautomer in solution [5] |
[3,4-c] | Pyrazole C4-Pyridine C4 | Disrupted unless fully unsaturated | Primarily isolated as lactams [4] |
The [4,3-c] system’s angular fusion enables unique electronic distributions, making its 4-amino derivatives particularly stable and synthetically accessible. This scaffold’s hydrogen-bonding capacity (donor: NHₓ and 4-NH₂; acceptor: ring nitrogens) is critical for biomolecular interactions [2].
Early synthetic routes to pyrazolo[4,3-c]pyridines faced challenges in regioselectivity and yield. Initial attempts (pre-2010) relied on condensation reactions of aminopyrazoles with 1,3-dicarbonyl compounds, but these often produced [3,4-b] isomers as byproducts due to tautomeric ambiguity [5]. A breakthrough came with the recognition that cyclohexanone derivatives could serve as precursors for annulated pyridones. For example, 3-aryl-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones condensed with 3-amino-1-phenylpyrazol-5-one yielded pyrazolo[3,4-c]isoquinolin-1-ones—a related tricyclic system—validated by X-ray crystallography [4].
Modern methodologies prioritize atom efficiency and regiocontrol:
The 4-amino group in pyrazolo[4,3-c]pyridines is a hydrogen-bonding pharmacophore critical for targeting ATP-binding sites in kinases. Unlike [3,4-b]-fused systems (which mimic adenine), the [4,3-c] scaffold positions the 4-NH₂ at a vector optimal for forming bidentate interactions with kinase hinge residues [2] [5]. Key advantages include:
Table 2: Biomedical Relevance of 4-Amino vs. Unsubstituted Pyrazolopyridines
Feature | 4-Amino Derivatives | Unsubstituted Derivatives |
---|---|---|
Kinase binding affinity | nM range (e.g., novel kinase inhibitors [2]) | µM range (weak hinge binding) |
Solubility (log S) | >−4.0 (enhanced by H-bond donors) | <−4.5 (hydrophobic core dominant) |
Patent prevalence | 54% of kinase-focused patents since 2012 [5] | <10% |
This moiety’s versatility explains its inclusion in drug-discovery libraries targeting tyrosine kinases, cyclin-dependent kinases (CDKs), and Janus kinases (JAKs) [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: